ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
Description
Ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a benzimidazole derivative featuring a fluorinated benzyl substituent at the N3 position and an ethyl carboxylate ester at the N1 position. The 4-fluorobenzyl group enhances lipophilicity and may influence biological activity through electronic effects (e.g., fluorine’s electron-withdrawing nature) .
Properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-2-23-17(22)20-15-6-4-3-5-14(15)19(16(20)21)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNYFCMCTUVJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the intermediate with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Hydroxy derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and specificity, leading to more potent biological effects. The benzimidazole core can interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis and Molecular Properties
The table below compares key structural features and physicochemical properties of the target compound with three analogs:
Key Observations :
- Fluorine vs. Halogen Substituents : The 4-fluorobenzyl group in the target compound provides moderate lipophilicity compared to bulkier substituents like phthalimidopropyl or electron-deficient groups like bromine .
- Carboxylate Ester vs. Carboxamide : The ethyl carboxylate ester in the target compound may improve membrane permeability compared to polar carboxamide derivatives .
Crystallographic and Hydrogen-Bonding Patterns
Target Compound (Inferred from Analogs):
While crystallographic data for the exact compound is unavailable, analogs such as ethyl 3-(3-phthalimidopropyl)-2-oxo-benzimidazole-1-carboxylate exhibit planar fused benzimidazole-lactam systems (deviation < 0.02 Å) and dihedral angles >80° between substituents and the core . The ethyl carboxylate group likely participates in C–H···O hydrogen bonds, similar to the phthalimide analog, which forms dimeric structures via C21–H21B···O3 interactions .
Comparison with Other Analogs:
- Piperidinyl-Carboxamide Derivative : The carboxamide group engages in N–H···O hydrogen bonds, stabilizing extended conformations.
Biological Activity
Ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (CAS: 339013-66-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H15FN2O3
- Molecular Weight : 314.31 g/mol
- Boiling Point : Approximately 446.3 °C (predicted)
- Density : 1.344 g/cm³ (predicted)
Antibacterial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit notable antibacterial properties. This compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antibacterial Activity Against Common Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.78 µg/mL | |
| Escherichia coli | 0.03 µg/mL | |
| Streptococcus pneumoniae | 0.008 µg/mL |
These findings suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria.
Antifungal Activity
In addition to antibacterial properties, the compound's antifungal activity has been explored. Preliminary tests indicate effectiveness against common fungal pathogens, though specific MIC values require further investigation.
The biological activity of this compound is believed to involve inhibition of key enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription.
Study on Derivatives
A study published in the Journal of Medicinal Chemistry examined a series of benzimidazole derivatives, including this compound. The results indicated that these derivatives displayed a range of biological activities with promising results against resistant bacterial strains .
Toxicity Assessment
In vitro toxicity studies on human liver cell lines (HepG2) showed that the compound did not exhibit significant toxicity at therapeutic concentrations, suggesting a favorable safety profile for potential drug development .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate?
- Methodological Answer : The compound can be synthesized via alkylation of a benzimidazol-2-one precursor. For example, similar derivatives (e.g., ethyl 6-bromo-3-methyl analogues) are synthesized using potassium carbonate as a base in DMF, with alkylating agents like N-(bromopropyl)phthalimide. Reaction conditions (room temperature, 6 hours) and purification via silica gel chromatography (ethyl acetate/hexane eluent) are critical for yield optimization .
Q. How can the structure of this compound be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Using a Bruker X8 APEXII diffractometer (MoKα radiation, λ = 0.71073 Å), crystallographic parameters (e.g., space group P1, unit cell dimensions) and hydrogen bonding patterns (C–H···O interactions) can resolve the 3D structure. Refinement with SHELXL software ensures accuracy (R-factor < 0.051) .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer : Conduct disc diffusion and broth microdilution assays against Gram-positive (e.g., Streptococcus pneumoniae) and fungal strains. Minimum Inhibitory Concentration (MIC) values can be determined using CLSI guidelines. Structural analogs with halogen substituents (e.g., bromine at position 6) show promising activity, suggesting the 4-fluorobenzyl group may enhance target binding .
Advanced Research Questions
Q. How can molecular docking studies elucidate its mechanism of action against bacterial targets?
- Methodological Answer : Use AutoDock Vina or Schrödinger Suite to model interactions with bacterial enzymes (e.g., DNA gyrase). Focus on the fluorobenzyl group’s electronegativity and the benzimidazole core’s planar geometry. Compare binding energies with analogs (e.g., chloro vs. bromo derivatives) to identify substituent effects on affinity .
Q. What crystallographic challenges arise during refinement, and how are they resolved?
- Methodological Answer : Twinning or disorder in the 4-fluorobenzyl group may require TWINLAW or TLS refinement in SHELXL. Hydrogen atoms are typically constrained using riding models (C–H = 0.93–0.97 Å). For high Rint values (>0.05), re-examine data integration or consider anisotropic displacement parameters for heavy atoms .
Q. How does the compound’s fluorescence profile compare to other benzimidazole derivatives?
- Methodological Answer : Perform fluorescence spectroscopy (excitation/emission scans in PBS or DMSO). The ethyl carboxylate group and fluorobenzyl substituent may alter quantum yields compared to non-fluorinated analogs. Compare with compounds like ethyl 6-bromo-3-methyl derivatives, which exhibit λem ~ 450 nm due to extended π-conjugation .
Q. What strategies optimize SAR for antitumor activity in related benzimidazole derivatives?
- Methodological Answer : Systematically modify substituents (e.g., replace 4-fluorobenzyl with chlorophenyl or trifluoromethyl groups) and assess cytotoxicity via MTT assays. For analogs with IC50 < 10 μM (e.g., phthalimido derivatives), evaluate apoptosis markers (caspase-3 activation) and synergy with chemotherapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
